molecular formula C12H8BrClO2S B168381 4'-Bromobiphenyl-4-sulfonyl chloride CAS No. 13610-11-2

4'-Bromobiphenyl-4-sulfonyl chloride

Cat. No.: B168381
CAS No.: 13610-11-2
M. Wt: 331.61 g/mol
InChI Key: SSBVDUAYXSMLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Scaffolds as Core Structures in Chemical Research

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural unit in a vast array of organic compounds. nih.gov Its inherent rigidity and defined three-dimensional geometry make it a privileged scaffold in medicinal chemistry and materials science. Many pharmaceuticals, including anti-inflammatory drugs and anti-cancer agents, incorporate the biphenyl framework, which can influence a drug's biological activity, solubility, and metabolic stability. biosynce.comfrontiersin.org For instance, the biphenyl motif is present in FDA-approved drugs such as telmisartan and diflunisal. frontiersin.orgwikipedia.org Beyond pharmaceuticals, biphenyl derivatives are crucial in the development of organic light-emitting diodes (OLEDs), liquid crystals, and various polymers due to their unique electronic and photophysical properties. nih.gov The stability of the biphenyl structure, stemming from the aromaticity of both rings, allows it to undergo a variety of chemical transformations, making it a versatile platform for constructing complex molecules. biosynce.com

Role of Aryl Sulfonyl Chlorides as Versatile Reactive Intermediates

Aryl sulfonyl chlorides are a highly important class of reactive intermediates in organic synthesis. magtech.com.cn The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity allows for the facile introduction of the sulfonyl group into various organic molecules, a key step in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Sulfonamides, in particular, are a well-established class of therapeutic agents with diverse biological activities. Furthermore, aryl sulfonyl chlorides can serve as precursors to other reactive species and participate in a variety of chemical transformations, including reduction to sulfonic acids and participation in coupling reactions. nih.govcapes.gov.br Their utility is underscored by their role in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. nih.gov

Overview of 4'-Bromobiphenyl-4-sulfonyl chloride in Contemporary Synthetic Strategies

This compound combines the key features of both a biphenyl scaffold and an aryl sulfonyl chloride. This bifunctional compound serves as a valuable building block in modern synthetic chemistry. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, allowing for the construction of more elaborate biphenyl structures. wikipedia.org The sulfonyl chloride group, as previously discussed, offers a reactive site for the introduction of sulfonyl-containing functionalities.

This dual reactivity makes this compound a strategic component in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For example, it can be used to synthesize novel sulfonamide derivatives with tailored biological activities or to create new materials with specific electronic or photophysical properties. The ability to selectively react at either the bromo or the sulfonyl chloride position, or to utilize both in a sequential manner, provides synthetic chemists with a powerful tool for molecular design and construction.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈BrClO₂S
Molecular Weight 335.62 g/mol
Appearance White to off-white solid
Melting Point 135-139 °C
Solubility Insoluble in water; soluble in many organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVDUAYXSMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373585
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-11-2
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13610-11-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromobiphenyl 4 Sulfonyl Chloride

Precursor Synthesis: Functionalization of Biphenyl (B1667301) Derivatives

The journey towards 4'-Bromobiphenyl-4-sulfonyl chloride commences with the synthesis of its direct precursor, 4-bromobiphenyl (B57062). This is typically achieved through the selective bromination of biphenyl, followed by the introduction of the sulfonyl chloride group.

Selective Bromination of Biphenyl for 4'-Bromobiphenyl Synthesis

The introduction of a single bromine atom onto the biphenyl scaffold requires careful control of reaction conditions to favor the formation of the desired 4-bromo isomer and minimize the production of di-substituted and other isomeric byproducts. google.comorgsyn.org

Electrophilic aromatic substitution (SEAr) is the fundamental mechanism for the bromination of biphenyl. nih.govwikipedia.org In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring of biphenyl. The phenyl group is an activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para position is generally favored. youtube.com

The reaction typically involves treating biphenyl with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com The catalyst polarizes the Br-Br bond, generating a stronger electrophile that can be attacked by the biphenyl ring. The reaction proceeds through a cationic intermediate known as an arenium ion, or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product. nih.gov

While effective, this method can sometimes lead to the formation of 4,4'-dibromobiphenyl (B48405) as a significant byproduct, which can be challenging to separate from the desired monobrominated product. orgsyn.org

To enhance the selectivity for 4-bromobiphenyl, various modifications to the reaction conditions have been explored. The choice of solvent and catalyst plays a crucial role in directing the regioselectivity of the bromination. google.com

Research has shown that conducting the monobromination of biphenyl in specific solvent systems can significantly improve the yield of the desired para-isomer. google.com Solvents such as organosulfur compounds, amides (like N,N-dimethylformamide), and nitriles (like acetonitrile) have been found to promote the formation of 4-bromobiphenyl while minimizing the formation of dibromobiphenyl. google.com For instance, using a solvent medium containing an organosulfur compound, amide, or nitrile can lead to yields of 4-bromobiphenyl exceeding 65%, and in some cases, even 75%, at ambient temperatures. google.com The presence of water in the reaction medium has also been noted to influence the reaction. google.com

The use of specific catalysts beyond simple Lewis acids has also been investigated. For example, a method involving the use of a catalyst in dichloroethane followed by the introduction of chlorine has been reported to control the reaction rate of biphenyl. google.com Other approaches have utilized N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or zeolites to achieve high para-selectivity in the bromination of aromatic compounds. nih.gov

The following table summarizes the impact of different reaction media on the yield of 4-bromobiphenyl:

Solvent SystemCatalystTemperatureYield of 4-BromobiphenylReference
Organosulfur compound/Amide/NitrileBromineAmbient>65% google.com
DichloroethaneAlCl₃, FeCl₃, ZnCl₂, Fe, or Al0°C to reflux- google.com
50% Aqueous Acetic Acid--- acs.org

Chlorosulfonylation of 4'-Bromobiphenyl

Once 4-bromobiphenyl is obtained, the next step is the introduction of the sulfonyl chloride group (-SO₂Cl) at the 4'-position of the other phenyl ring. This is typically achieved through chlorosulfonylation.

A common and direct method for introducing a sulfonyl chloride group onto an aromatic ring is through reaction with chlorosulfonic acid (ClSO₃H). vanderbilt.edupageplace.de This powerful reagent acts as both the sulfonating and chlorinating agent. pageplace.de When 4-bromobiphenyl is treated with an excess of chlorosulfonic acid, the sulfonic acid group is first introduced onto the aromatic ring, which is then converted in situ to the sulfonyl chloride. pageplace.de

The reaction is typically carried out by adding the 4-bromobiphenyl to the chlorosulfonic acid, often at reduced temperatures to control the exothermic reaction, followed by heating to complete the conversion. rsc.org The use of sulfamic acid as a catalyst has been shown to improve yields and product quality in the sulfochlorination of some aromatic compounds. google.com

An alternative, two-step approach involves the initial sulfonation of 4-bromobiphenyl to produce 4'-bromobiphenyl-4-sulfonic acid, followed by the conversion of the sulfonic acid to the sulfonyl chloride. This method can sometimes offer better control and higher purity of the final product.

The sulfonation can be carried out using fuming sulfuric acid (oleum). The resulting sulfonic acid is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the desired sulfonyl chloride. google.comresearchgate.net This conversion is often facilitated by the addition of a catalytic amount of an N,N-dialkylcarboxamide, such as N,N-dimethylformamide (DMF). google.com The reaction of an aromatic compound with chlorosulfonic acid in the presence of thionyl chloride has also been reported as an effective method. google.comgoogle.com

This two-step process allows for the isolation and purification of the intermediate sulfonic acid, which can be beneficial in removing impurities before the final chlorination step.

The following table outlines the reagents used in the conversion of sulfonic acids to sulfonyl chlorides:

ReagentCatalyst/AdditiveConditionsReference
Thionyl Chloride (SOCl₂)N,N-dialkylcarboxamideReflux google.com
Thionyl Chloride (SOCl₂)Sulfamic Acid- google.com
Chlorosulfonic Acid & Thionyl Chloride-30°C - 50°C google.com

Exploration of Alternative Synthetic Routes to Related Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are pivotal intermediates in organic chemistry, serving as precursors for sulfonamides, sulfonate esters, and sulfones. durham.ac.uknih.gov The challenges associated with traditional methods, such as the use of harsh reagents like chlorosulfonic acid and potential issues with regioselectivity, have spurred the development of alternative synthetic pathways. durham.ac.uknih.gov These routes often start from different functional groups, providing greater flexibility and control over the synthesis.

From Arylsulfonic Acids and Salts

One of the most established routes involves the chlorination of pre-existing arylsulfonic acids or their corresponding salts. orgsyn.org This method is advantageous when the sulfonic acid is readily available. Various chlorinating agents can be employed for this transformation.

Recent advancements have focused on developing one-pot procedures that convert sulfonic acids to sulfonyl fluorides via a sulfonyl chloride intermediate. For instance, the use of cyanuric chloride or trichloroacetonitrile (B146778) as a chlorine source, followed by halide exchange, provides an efficient route, although it can be limited by long reaction times or substrate scope. rsc.orgnih.gov

Table 1: Chlorination of Arylsulfonic Acid Derivatives

Starting Material Chlorinating Agent Catalyst/Additive Solvent Key Findings Reference(s)
Arylsulfonic acids/salts Phosphorus pentachloride, Thionyl chloride, Phosgene - Various Traditional method for converting sulfonic acids to sulfonyl chlorides. orgsyn.org
Sodium 4-methylbenzenesulfonate Cyanuric chloride Tetrabutylammonium bromide (TBAB) Acetonitrile (B52724) Forms the sulfonyl chloride intermediate in a one-pot, two-step procedure to yield sulfonyl fluorides. rsc.org

From Organosulfur Compounds (Thiols, Disulfides)

The oxidative chlorination of organosulfur compounds, particularly thiols (mercaptans) and disulfides, represents another major pathway to aryl sulfonyl chlorides. orgsyn.orgthieme-connect.com This approach benefits from the availability of a wide range of thiol precursors.

Various oxidizing systems have been developed to achieve this transformation under mild conditions. These include combinations like N-chlorosuccinimide (NCS) with hydrochloric acid, or sodium chlorite (B76162) (NaClO2) in an aqueous medium. thieme-connect.comorganic-chemistry.org Another effective system employs hydrogen peroxide in conjunction with thionyl chloride or zirconium tetrachloride. organic-chemistry.org These methods often provide high yields and avoid the use of harsh, hazardous reagents like aqueous chlorine. nih.govorganic-chemistry.org

Table 2: Oxidative Chlorination of Thiol Derivatives

Starting Material Reagent System Solvent Key Findings Reference(s)
Thiols, Disulfides N-Chlorosuccinimide (NCS) / HCl - Good yields of the corresponding sulfonyl chlorides. organic-chemistry.org
Thiols, Disulfides, Thioacetates Sodium Chlorite (NaClO2) / Conc. HCl Water Environmentally friendly method with high yields and simple purification. thieme-connect.com
Alkyl and Aryl Thiols Sulfuryl chloride / Metal nitrate Acetonitrile, DMF Excellent yields under mild conditions. oup.com
Thiols, Disulfides H2O2 / Zirconium tetrachloride - Efficient conversion to sulfonyl chlorides with high purity. organic-chemistry.org

From Aryldiazonium Salts (Sandmeyer-type Reaction)

The replacement of a diazonium group with a chlorosulfonyl group, a modification of the Sandmeyer reaction, is a powerful technique. durham.ac.ukorgsyn.org This method, first reported by Meerwein, is particularly valuable due to the vast availability of anilines as starting materials, which can be readily converted to diazonium salts. durham.ac.ukacs.org The reaction typically involves treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. durham.ac.uknih.gov This approach offers excellent regiocontrol, as the sulfonyl group is installed precisely where the amino group was located. durham.ac.uk Recent developments include visible-light photocatalytic alternatives to the classical Meerwein reaction, using heterogeneous catalysts to mediate the transformation under mild conditions. nih.govacs.org

Table 3: Synthesis from Aryldiazonium Salts

Starting Material Reagents Catalyst Key Findings Reference(s)
Anilines (converted to diazonium salts) NaNO2, HCl, SO2 Copper(I) chloride or Copper(II) chloride Classical Meerwein reaction; offers perfect regiocontrol based on the starting aniline. durham.ac.ukacs.org

From Arylboronic Acids

A modern approach involves the palladium-catalyzed synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. The process typically involves reacting an arylboronic acid with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a chloride source. nih.govchemistryviews.org This strategy allows for the convergent synthesis of sulfonyl chlorides from readily accessible boronic acids, which are widely used in cross-coupling reactions. nih.gov

Table 4: Synthesis from Arylboronic Acids

Starting Material Catalyst Reagents Solvent Key Findings Reference(s)
Arylboronic acids Pd(OAc)2 DABSO, CuBr2, Pentafluorophenol - Synthesis of pentafluorophenyl sulfonate esters (sulfonyl chloride mimics) via sulfinate intermediates. chemistryviews.org

From Sulfonyl Hydrazides and Sulfonamides

More recent strategies utilize sulfonyl hydrazides and sulfonamides as precursors. Sulfonyl hydrazides can be readily converted to the corresponding sulfonyl chlorides in high yields by treatment with N-chlorosuccinimide (NCS) in acetonitrile at room temperature. nih.gov This method is simple, rapid, and proceeds under mild conditions. nih.gov

Similarly, primary sulfonamides can be activated and converted into sulfonyl chlorides. One reported method uses a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to generate the sulfonyl chloride in situ, which can then be used for subsequent reactions. mdpi.comresearchgate.net

Table 5: Synthesis from Sulfonyl Hydrazides and Sulfonamides

Starting Material Reagents Conditions Key Findings Reference(s)
Sulfonyl hydrazides N-Chlorosuccinimide (NCS) Acetonitrile, Room Temperature Simple, rapid, and high-yielding conversion to sulfonyl chlorides. nih.gov

Reactivity and Transformational Chemistry of 4 Bromobiphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The core of 4'-Bromobiphenyl-4-sulfonyl chloride's synthetic utility lies in nucleophilic substitution reactions where the chloride ion acts as a leaving group. A broad range of nucleophiles can be employed to forge new sulfur-heteroatom or sulfur-carbon bonds.

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a cornerstone of medicinal and organic chemistry. acs.org This transformation is robust and widely utilized for creating compounds with significant biological activities. acs.org this compound readily participates in these reactions with various amines.

This compound reacts efficiently with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. acs.orgchemrevlett.com The general reaction involves the nucleophilic nitrogen of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Primary amines are generally more reactive than secondary amines due to lower steric hindrance and higher nucleophilicity. acs.orgrsc.org This difference in reactivity can be exploited for selective sulfonylation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. chemrevlett.com A variety of amines, encompassing both aliphatic and aromatic structures, can be successfully coupled. rsc.org

Table 1: Representative Amination Reactions This table is illustrative and compiled from general principles of sulfonamide synthesis.

Amine Reactant Product Typical Base
Aniline N-(phenyl)-4'-bromobiphenyl-4-sulfonamide Pyridine (B92270)
Diethylamine N,N-diethyl-4'-bromobiphenyl-4-sulfonamide Triethylamine (B128534)
Benzylamine N-(benzyl)-4'-bromobiphenyl-4-sulfonamide Triethylamine

The sulfonylation of amino acids and their esters is a crucial reaction for creating peptidomimetics and other biologically relevant molecules. This compound can be coupled with amino acid derivatives under conditions that preserve the stereochemical integrity of the chiral center. rsc.org This reaction, often performed using the amino acid ester hydrochloride salt, can proceed efficiently even without the addition of a base, highlighting the mildness of the procedure. rsc.org For instance, the Schotten-Baumann-type N-acylation of L-valine with a related acyl chloride has been demonstrated, showcasing a similar reactivity pattern for coupling with amino acids. chemrevlett.com This method allows for the incorporation of the bulky and rigid 4'-bromobiphenyl-4-sulfonyl moiety into peptide-like structures. rsc.orgchemrevlett.com

Table 2: Sulfonylation of Amino Acid Esters Based on findings for general microwave-assisted sulfonylation of amino acid esters. rsc.org

Amino Acid Ester (Hydrochloride) Product Reaction Time (min) Yield (%)
Glycine ethyl ester Ethyl 2-{[4'-(bromo)biphenyl-4-yl]sulfonamido}acetate ~10 85
Alanine methyl ester Methyl 2-{[4'-(bromo)biphenyl-4-yl]sulfonamido}propanoate ~10 79

The mechanism for sulfonamide formation proceeds via a two-step process. rsc.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

Elimination: The intermediate then collapses, expelling the chloride ion as a leaving group and a proton from the nitrogen atom. This results in the formation of the stable sulfonamide and hydrogen chloride (HCl).

A base is almost always employed in these reactions. acs.orgchemrevlett.com Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction. acs.org This is crucial because the amine reactant is itself basic and would be protonated by the HCl, forming an unreactive ammonium (B1175870) salt and effectively halting the reaction. Common stoichiometric bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as sodium hydroxide. chemrevlett.comrsc.org The use of a base ensures the continuous availability of the free, nucleophilic amine, driving the reaction to completion and leading to higher yields. chemrevlett.com In some protocols, particularly under microwave irradiation, the reaction can proceed without an external base, though this is less common. rsc.org

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. These moieties are present in numerous pharmaceuticals and materials. This compound can serve as an electrophile in reactions with carbon nucleophiles, such as organometallic reagents, to form sulfones.

The coupling of sulfonyl chlorides with organometallic reagents provides a direct route to unsymmetrical sulfones. Organozinc reagents are particularly useful due to their functional group tolerance and moderate reactivity. rsc.org The reaction of an arylsulfonyl chloride like this compound with an organozinc reagent (R-ZnX) can proceed to form the corresponding sulfone, 4'-bromo-4-(R-sulfonyl)biphenyl. rsc.org

Research has shown that the direct reaction of organozinc reagents with sulfonyl chlorides can effectively produce various sulfones in moderate to high yields. rsc.org While some conditions involving copper catalysts and phosphine (B1218219) additives can reduce the sulfonyl chloride to a disulfide, leading to sulfide (B99878) products, the direct substitution is a viable pathway for sulfone synthesis. rsc.org Other organometallic reagents, such as Grignard reagents and organolithium species, can also react with sulfonyl chlorides, though their high reactivity can sometimes lead to side reactions. rsc.org Palladium-catalyzed Suzuki-type coupling reactions between arylsulfonyl chlorides and arylboronic acids also represent a powerful method for the synthesis of diaryl sulfones. chemrevlett.comorganic-chemistry.org

Table 3: Synthesis of Sulfones from Arylsulfonyl Chlorides This table is illustrative, based on the general reactivity of arylsulfonyl chlorides with organometallic reagents. rsc.org

Organometallic Reagent Product Type Catalyst/Conditions
Phenylzinc chloride Diaryl sulfone None or Lewis Acid
Ethylzinc bromide Alkyl aryl sulfone None or Lewis Acid
Phenylboronic acid Diaryl sulfone Palladium catalyst

Formation of Sulfones

Catalytic Approaches for Carbon-Sulfur Bond Formation

The sulfonyl chloride moiety of this compound is a primary site for reactions forming carbon-sulfur bonds, most notably in the synthesis of sulfonamides and sulfonic esters. Catalytic methods have been developed to facilitate these transformations efficiently.

The synthesis of sulfonamides, a class of compounds with significant pharmaceutical importance, can be achieved through the reaction of sulfonyl chlorides with amines. nih.govnih.gov While many procedures involve stoichiometric amounts of base, catalytic approaches are also employed to enhance reaction efficiency. For instance, cupric oxide has been shown to efficiently catalyze the synthesis of sulfonamides from sulfonyl chlorides and a variety of amines, including those that are nucleophilic or sterically hindered. researchgate.net Similarly, the formation of sulfonic esters from sulfonyl chlorides and alcohols or phenols can be achieved under catalytic conditions. researchgate.net Pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used as catalysts in the sulfonylation of alcohols. youtube.com The catalyst activates the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

In a broader context, palladium-catalyzed three-component reactions have been developed for sulfonamide synthesis, using sulfuric chloride as a linchpin that reacts in situ with an amine to form a sulfamoyl chloride, which then undergoes Suzuki-Miyaura coupling with a boronic acid. nih.gov This strategy highlights the potential for innovative catalytic routes involving the sulfonyl group.

Cross-Coupling and Functionalization of the Aryl Bromine Substituent

The aryl bromide portion of this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the extension of the biphenyl (B1667301) core, creating more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the C(sp²)–Br bond in this compound is an ideal substrate for such transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The aryl bromide of this compound is expected to readily participate in Suzuki-Miyaura coupling.

This reaction would couple the 4'-bromo position with various aryl or vinyl boronic acids, leading to the synthesis of substituted terphenyls and other complex biphenyl derivatives. A relevant palladium(II) complex featuring a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand has been synthesized and shown to be an effective catalyst for Suzuki-Miyaura reactions, underscoring the compatibility of the bromobiphenyl scaffold in such catalytic cycles. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and depends on the specific boronic acid used. researchgate.net While the sulfonyl chloride group is generally stable under these conditions, careful optimization may be required to prevent any undesired side reactions.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

Boronic Acid/Ester Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O [1,1':4',1''-Terphenyl]-4-sulfonyl chloride
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 4''-Methoxy-[1,1':4',1''-terphenyl]-4-sulfonyl chloride

This table represents expected outcomes based on established Suzuki-Miyaura coupling methodologies.

Negishi coupling provides another robust method for C-C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. The aryl bromide of this compound can be effectively coupled with various organozinc compounds.

This reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org Palladium pincer complexes have demonstrated high activity as catalysts for the Negishi coupling of aryl bromides with diarylzinc reagents, achieving quantitative yields in short reaction times with low catalyst loadings. nih.gov The mechanism often involves oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the coupled product. nih.gov Nickel-N-heterocyclic carbene (NHC) complexes have also been shown to be highly efficient catalysts for the coupling of unactivated aryl halides with organozinc reagents. nih.gov

Table 2: Potential Negishi Coupling Reactions

Organozinc Reagent Catalyst Solvent Product
Phenylzinc chloride Pd(PPh₃)₄ THF [1,1':4',1''-Terphenyl]-4-sulfonyl chloride
Ethylzinc bromide Ni(acac)₂ / NHC DMA 4'-Ethyl-[1,1'-biphenyl]-4-sulfonyl chloride

This table illustrates potential transformations based on known Negishi coupling protocols.

The presence of two distinct electrophilic sites in this compound—the aryl bromide and the sulfonyl chloride—raises important questions of chemoselectivity in cross-coupling reactions. nih.gov The ability to selectively functionalize one site while leaving the other intact is crucial for its utility as a versatile synthetic intermediate.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, the reaction typically occurs at the carbon-halogen bond rather than the sulfur-chlorine bond. The mechanism of these reactions involves the oxidative addition of the palladium catalyst to the C(sp²)–Br bond, which is a well-established and facile process.

However, the sulfonyl chloride group can also react under certain cross-coupling conditions. For instance, in some Suzuki-type reactions, acyl chlorides can be coupled with boronic acids to form ketones. mdpi.com While sulfonyl chlorides are generally less reactive than acyl chlorides in this context, the possibility of a reaction at the SO₂Cl group cannot be entirely dismissed without experimental verification. The choice of catalyst, ligands, and reaction conditions can significantly influence the chemoselectivity. nih.gov For example, specific ligand and solvent choices can favor the reaction at one electrophilic site over another. nih.gov In the case of this compound, standard Suzuki or Negishi conditions are strongly expected to favor coupling at the more reactive aryl bromide site, preserving the sulfonyl chloride group for subsequent transformations.

Generation of Organometallic Intermediates from the Aryl Bromide

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents. This transformation allows for the introduction of a nucleophilic carbon center on the biphenyl scaffold, paving the way for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. The two primary methods for generating these intermediates are lithium-halogen exchange and the formation of Grignard reagents.

Lithium-Halogen Exchange for Organolithium Species

Lithium-halogen exchange is a powerful and rapid method for converting aryl bromides into highly reactive organolithium species. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl, making the aryl bromide moiety of this compound highly susceptible to this transformation while leaving the sulfonyl chloride group intact under carefully controlled conditions. wikipedia.org

The mechanism is kinetically controlled and is thought to proceed through an "ate-complex" intermediate. harvard.edupku.edu.cn The stability of the resulting carbanion influences the reaction rate, with sp²-hybridized carbanions (aryl) forming readily. wikipedia.org

In a process analogous to the transformation of this compound, the selective metal-halogen exchange on 4,4'-dibromobiphenyl (B48405) has been demonstrated. This serves as a strong model for the expected reactivity, where one bromine atom can be selectively exchanged to form a monolithiated biphenyl species, which can then be trapped by an electrophile. researchgate.net For this compound, this would generate the 4'-(lithiobiphenyl)-4-sulfonyl chloride intermediate, a potent nucleophile ready for further functionalization.

Table 1: Factors Influencing Lithium-Halogen Exchange

FactorDescription
Halogen The rate of exchange follows the order I > Br > Cl. Fluorides are generally unreactive. wikipedia.org
Organolithium Reagent n-BuLi and t-BuLi are common reagents. t-BuLi is more reactive. harvard.edu
Temperature Reactions are typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu
Solvent Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. harvard.edu
Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent offers an alternative route to an organometallic intermediate from the aryl bromide. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orglibretexts.org The reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon-magnesium bond.

Given the structure of this compound, the reaction with magnesium is expected to occur selectively at the carbon-bromine bond. Aryl chlorides are significantly less reactive towards magnesium than aryl bromides, making the formation of a Grignard reagent from the sulfonyl chloride end of the molecule highly unlikely under standard conditions. sciencemadness.org

Once formed, the resulting Grignard reagent, 4'-(bromomagnesiobiphenyl)-4-sulfonyl chloride, is a powerful nucleophile. It can participate in a wide array of subsequent reactions to form new carbon-carbon bonds. For example, it can react with:

Carbonyl compounds (aldehydes, ketones, esters): to form secondary, tertiary alcohols, or ketones. libretexts.org

Carbon dioxide: to produce a carboxylic acid upon acidic workup. libretexts.org

A common side reaction in Grignard synthesis is the coupling between the Grignard reagent and any unreacted aryl halide, which in this case would lead to the formation of quaterphenyl (B1678625) derivatives. This side reaction is often favored at higher temperatures. libretexts.org

Palladium-Catalyzed C-H Functionalization Strategies with Sulfonyl Chlorides

The sulfonyl chloride group is not merely a precursor for sulfonamides or sulfones; it is also a versatile functional group for palladium-catalyzed C-H activation and functionalization reactions. nih.govacs.org This strategy allows for the formation of new bonds by activating a typically inert C-H bond, often directed by a coordinating group on the substrate. Arylsulfonyl chlorides can act as coupling partners and oxidants in these transformations. acs.org

Research has shown that palladium catalysts can facilitate the cross-coupling of arylsulfonyl chlorides with substrates like 2-phenylpyridine, which contains a directing pyridine group. acs.org Depending on the reaction conditions, the sulfonyl chloride can be used to achieve different outcomes:

C-S Bond Formation (Sulfonylation): In the presence of a palladium catalyst, the arylsulfonyl chloride can couple with an activated C-H bond to form a diaryl sulfone. This represents a direct method for C-H sulfonylation. acs.orgresearchgate.net

C-Cl Bond Formation (Chlorination): By altering the solvent and using a co-catalyst like copper(II) chloride, the arylsulfonyl chloride can serve as a chlorinating agent, transferring its chlorine atom to the substrate. acs.org

C-C Bond Formation: At elevated temperatures, some substrates can undergo a desulfitative cross-coupling with the arylsulfonyl chloride, demonstrating its utility as an oxidant for C-H to C-C bond formation. acs.org

These palladium-catalyzed reactions highlight the flexibility of the sulfonyl chloride moiety as a reactive handle for diverse C-H functionalization strategies. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Reactions Using Arylsulfonyl Chlorides

TransformationRole of Sulfonyl ChlorideTypical ConditionsProduct
C-H Sulfonylation Sulfonylating AgentPd(OAc)₂, K₂CO₃, TolueneDiaryl Sulfone
C-H Chlorination Chlorinating Agent/OxidantPd(OAc)₂, CuCl₂, DMFAryl Chloride
C-H Arylation OxidantPd(OAc)₂, High TemperatureBiaryl

Radical Reactions Involving Sulfonyl Chlorides

The sulfonyl chloride group can also participate in reactions via a radical pathway. This typically involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical, a highly reactive intermediate that can engage in a variety of transformations.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (R-SO₂•) can be generated from sulfonyl chlorides under thermal, photochemical, or redox-induced conditions. researchgate.net These radicals are key intermediates in reactions like the radical addition to alkenes and alkynes. The generation from sulfonyl chlorides is advantageous due to their wide availability and cost-effectiveness. researchgate.net

Once generated, the sulfonyl radical is electrophilic and readily adds to electron-rich double or triple bonds. This initiates a cascade of events, often culminating in the formation of a new carbon-sulfur bond and a carbon-centered radical, which can be trapped or participate in further cyclization or propagation steps. nih.gov

A plausible mechanism for the generation of a sulfonyl radical from a sulfonyl chloride involves a single-electron transfer (SET) from a photocatalyst or a transition metal. researchgate.netnih.gov For example, N-Chlorosuccinimide (NCS) can be used to generate a chlorine radical, which then reacts with a sulfonyl hydrazide (a derivative of sulfonyl chloride) to produce the sulfonyl radical. nih.gov

Photocatalytic Approaches to Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful and green method for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.netnih.gov This approach utilizes a photocatalyst, such as an iridium or ruthenium complex, which becomes a potent reductant upon excitation with visible light. nih.govcam.ac.uk

The excited photocatalyst can transfer an electron to the sulfonyl chloride, inducing the cleavage of the S-Cl bond to form the sulfonyl radical and a chloride anion. This method avoids the harsh conditions associated with traditional radical initiators. cam.ac.ukresearchgate.net The generated sulfonyl radical can then be used in various synthetic applications. For instance, the photocatalytic tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides provides an efficient route to sulfonylated pyrrolin-2-ones. nih.gov

The versatility of photocatalysis allows for tunable reactivity. By simply changing the photocatalyst or solvent, different reaction pathways, such as oxysulfonylation or chlorosulfonylation of alkenes, can be favored. rsc.org This precise control over radical generation and subsequent reactions opens new avenues for synthesizing complex sulfonyl-containing molecules. rsc.org

Table 3: Examples of Photocatalytic Sulfonylation Reactions

Reaction TypeSubstratesPhotocatalystLight SourceProduct Type
Sulfonylation-Cyclization 1,5-Dienes, Sulfonyl ChloridesIr(ppy)₃White LEDsSulfonylated Pyrrolin-2-ones nih.gov
Radical Coupling Sulfone Tetrazoles, Olefins(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆Blue LEDsDialkyl Sulfones researchgate.netorganic-chemistry.org
Hydrosulfonylation Alkenes, Sulfonyl ChloridesIridium-based catalystVisible LightAlkyl Sulfones researchgate.net

Chemoselective Transformations Addressing Dual Reactivity

The inherent difference in the chemical nature of the sulfonyl chloride and the aryl bromide moieties allows for a high degree of chemoselectivity in cross-coupling and nucleophilic substitution reactions. The sulfonyl chloride group is a hard electrophilic center, readily attacked by hard nucleophiles, while the carbon-bromine bond is a softer electrophilic site, typically activated by transition metal catalysts, particularly palladium, in cross-coupling reactions.

Selective Transformations at the Aryl Bromide Group

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl, making the bromo-substituent a prime target for selective functionalization while the sulfonyl chloride group can remain untouched under appropriate conditions.

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction allows for the coupling of the biphenyl scaffold with a wide range of aryl and vinyl boronic acids or their esters. By employing a suitable palladium catalyst and base, the bromo-group can be selectively targeted. For instance, in a reaction with an arylboronic acid, a terphenyl derivative can be synthesized, leaving the sulfonyl chloride available for subsequent transformations.

Table 1: Illustrative Chemoselective Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 4-(p-Terphenyl-4'-yl)sulfonyl chloride High

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The sulfonyl chloride group is generally stable under these conditions, allowing for the selective synthesis of alkynyl-substituted biphenyl sulfonyl chlorides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, the bromo-substituent can be selectively replaced by an amino group. This provides a route to amino-substituted biphenyl sulfonyl chlorides, which are valuable intermediates in medicinal chemistry.

Selective Transformations at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed under milder conditions than those required for the activation of the C-Br bond in cross-coupling reactions, thus allowing for high chemoselectivity.

Sulfonamide Formation: The reaction of this compound with primary or secondary amines is a facile process, leading to the formation of the corresponding sulfonamides. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The bromo-group remains unaffected under these conditions.

Table 2: Illustrative Chemoselective Sulfonamide Formation

Entry Amine Base Solvent Product Yield (%)
1 Aniline Pyridine CH₂Cl₂ N-(4'-Bromobiphenyl-4-yl)sulfonyl-N-phenylamine >95

Note: This table is illustrative and based on general principles of sulfonamide formation from sulfonyl chlorides.

Sulfonate Ester Formation: Alcohols react with this compound, typically in the presence of a base like pyridine, to form sulfonate esters. This transformation is highly selective for the sulfonyl chloride group.

Applications of 4 Bromobiphenyl 4 Sulfonyl Chloride As a Core Synthetic Building Block

Construction of Complex Aromatic and Heteroaromatic Scaffolds

The unique architecture of 4'-Bromobiphenyl-4-sulfonyl chloride enables its use in the systematic construction of elaborate molecular frameworks. The biphenyl (B1667301) unit provides a well-defined and rigid scaffold, which can be further elaborated through reactions at its two distinct functional groups.

This compound is an exemplary reagent for the programmed synthesis of complex, multi-substituted biphenyl and oligophenyl systems. The differential reactivity of its two functional groups allows for a stepwise synthetic strategy.

First, the sulfonyl chloride moiety can be reacted with various nucleophiles, such as amines or alcohols, to form stable sulfonamide or sulfonate ester linkages. This initial step attaches the bromobiphenyl core to another molecular fragment. Subsequently, the bromine atom on the second phenyl ring can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction. nbinno.com This second step allows for the introduction of additional aryl, heteroaryl, or vinyl groups, effectively extending the aromatic system. This sequential approach provides precise control over the final structure, enabling the synthesis of complex, non-symmetrical biaryl and oligo-aryl compounds that are central to many advanced materials and pharmaceutical agents. nbinno.com

Table 1: Stepwise Functionalization of this compound

Step Reactive Group Reaction Type Typical Reagents Resulting Linkage/Structure
1 Sulfonyl chloride (-SO₂Cl) Nucleophilic Acyl Substitution Primary/Secondary Amines, Alcohols Sulfonamide, Sulfonate Ester

| 2 | Bromo group (-Br) | Palladium-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Alkenes (Heck) | C-C bond, extended aryl system |

The reactivity of the sulfonyl chloride group is fundamental to its ability to incorporate the biphenyl scaffold into heterocyclic structures. By reacting with nucleophilic sites on pre-existing heterocyclic rings (e.g., the nitrogen atom of an amine-substituted pyridine (B92270) or indole), the 4'-bromobiphenyl moiety can be appended to these systems, forming stable sulfonamide bonds. This strategy is widely employed in medicinal chemistry to create hybrid molecules that combine the structural features of the biphenyl unit with the biological activity of a heterocycle.

Furthermore, the entire molecule can act as a precursor for the construction of fused ring systems. For instance, after converting the sulfonyl chloride to a sulfonamide, the bromo-substituent can participate in intramolecular cyclization reactions, leading to the formation of complex, polycyclic aromatic or heteroaromatic structures. The related compound, biphenyl-4-sulfonyl chloride, has been used to prepare anilinopyrimidinesulfonamides, which are investigated as potential anticancer agents, highlighting the utility of this scaffold in generating bioactive heterocyclic derivatives. sigmaaldrich.com

Precursor for Specialized Chemical Reagents and Probes

The inherent properties of the this compound scaffold make it an excellent precursor for the development of specialized chemical tools. The biphenyl core itself can serve as a rigid spacer or a fluorescent tag in the design of molecular probes. The sulfonyl chloride group acts as a reactive "handle" to covalently attach the biphenyl unit to biomolecules, surfaces, or other molecular systems of interest.

For example, it can be used to synthesize specific enzyme inhibitors or receptor ligands where the sulfonyl group interacts with the target protein. The sulfonamide functional group, formed by the reaction of a sulfonyl chloride with an amine, is a key pharmacophore in a wide array of therapeutic agents. mdpi.com Therefore, this compound is a direct precursor to compounds designed for biological screening. The presence of the bromine atom provides an additional site for modification, allowing for the attachment of other functional units such as reporter groups, affinity tags, or solubilizing moieties, further enhancing its utility in creating multifunctional chemical probes.

Development of Sulfonyl-Containing Materials and Intermediates for Materials Science

The rigid, rod-like structure of the biphenyl core is a foundational element in materials science, particularly for the development of liquid crystals and organic electronics. nbinno.comgoogle.com 4'-Bromobiphenyl, a direct precursor to the title compound, is utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and advanced display technologies due to its contribution to thermal stability and molecular alignment. nbinno.com

This compound serves as a functionalized building block for incorporating these properties into larger, sulfonyl-containing materials. The sulfonyl chloride group allows the molecule to be polymerized or grafted onto surfaces through the formation of robust sulfonate ester or sulfonamide linkages. The resulting polymers would possess the desirable electronic and optical properties of the biphenyl scaffold. The bromine atom offers a site for further modification, such as extending the conjugated system through cross-coupling reactions, which can be used to tune the material's optical and electronic properties for specific applications in advanced functional materials. nbinno.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4'-Bromobiphenyl
Biphenyl-4-sulfonyl chloride
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
(Phenylsulfonyl)difluoromethyl
4-[(4-Bromophenyl)sulfonyl]benzoic acid
Tosyl chloride
Anilinopyrimidinesulfonamides

Computational Chemistry and Theoretical Investigations of 4 Bromobiphenyl 4 Sulfonyl Chloride and Its Reactions

Quantum Mechanical (e.g., DFT) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of 4'-bromobiphenyl-4-sulfonyl chloride with various nucleophiles. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby distinguishing between different possible pathways.

For the reactions of arylsulfonyl chlorides, two primary mechanisms are often considered: a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism. DFT calculations can help determine which pathway is more favorable by comparing the activation energies of the respective transition states. nih.gov

In a typical reaction, such as the formation of a sulfonamide by reacting this compound with an amine, DFT can be used to model the following:

Reactants and Products: Optimization of the geometries and calculation of the energies of the starting materials (this compound and the amine) and the final products (the corresponding sulfonamide and HCl).

Transition State (TS): Locating the transition state structure connecting the reactants and products. For an SN2-like mechanism, a single transition state is expected, whereas the A-E mechanism would involve an intermediate and two transition states.

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants, which is a key determinant of the reaction rate.

Theoretical studies on similar arylsulfonyl chlorides have often shown that the reaction mechanism can be influenced by the nature of the nucleophile and the solvent. nih.gov For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT studies to proceed via a single transition state, consistent with an SN2 mechanism. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for the Reaction of an Arylsulfonyl Chloride with a Generic Amine (R-NH2)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (SN2-like)+15.2
Products-25.8

Note: The values in this table are representative and intended for illustrative purposes. Actual values for this compound would require specific calculations.

These calculations can also rationalize the effects of substituents on reactivity. The electronic properties of the 4'-bromo substituent on the biphenyl (B1667301) system can be analyzed to understand its influence on the electrophilicity of the sulfonyl sulfur and, consequently, the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules.

Conformational Analysis:

The biphenyl moiety of this compound has a key conformational degree of freedom: the torsional angle between the two phenyl rings. MD simulations can explore the potential energy landscape associated with this rotation, revealing the most stable conformations and the energy barriers between them. The distribution of this dihedral angle over the course of a simulation provides information on the conformational preferences of the molecule in a given environment.

Intermolecular Interactions:

MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for a detailed analysis of the solvation shell and the nature of intermolecular forces at play, such as van der Waals forces and electrostatic interactions. For instance, in a polar solvent, the simulation can show how solvent molecules orient themselves around the polar sulfonyl chloride group and the brominated phenyl ring. This understanding of intermolecular interactions is crucial for comprehending solubility and reactivity in different media. mdpi.comnih.gov

Table 2: Representative Torsional Angle Distribution from a Molecular Dynamics Simulation

Torsional Angle Range (degrees)Probability (%)
0 - 3015
30 - 6070
60 - 9015

Note: This table illustrates a hypothetical probability distribution for the dihedral angle between the phenyl rings, suggesting a twisted equilibrium conformation.

Prediction of Spectroscopic Parameters to Aid Structural Characterization

Computational methods can predict various spectroscopic parameters for this compound, which can be invaluable in interpreting experimental spectra and confirming the compound's structure.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to aid in the assignment of peaks.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. researchgate.netcardiff.ac.uk These calculations provide a set of normal modes and their corresponding frequencies, which correlate to the peaks observed in the infrared (IR) and Raman spectra. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as the characteristic stretches of the S=O and S-Cl bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. This can help in understanding the electronic structure of the molecule and interpreting its UV-Vis spectrum.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (ppm, specific proton)7.857.82
¹³C NMR (ppm, specific carbon)135.2134.9
IR Frequency (cm⁻¹, S=O stretch)13801375
UV-Vis λmax (nm)265268

Note: The predicted values are hypothetical and serve as an example of the typical agreement that can be achieved between theoretical calculations and experimental measurements.

In Silico Studies of Structure-Reactivity Relationships and Reaction Selectivity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to investigate the relationship between the structure of this compound and its chemical reactivity. medcraveonline.comqub.ac.uknih.gov While QSAR is more commonly associated with biological activity, the same principles can be applied to chemical reactivity.

By calculating a range of molecular descriptors for this compound and its derivatives (with different substituents), a mathematical model can be developed to correlate these descriptors with experimentally determined reaction rates or selectivity.

Key Molecular Descriptors for Reactivity:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the sulfur atom, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. A lower LUMO energy generally indicates a more electrophilic center and thus higher reactivity towards nucleophiles.

Steric Descriptors: These quantify the steric hindrance around the reaction center. For instance, the steric bulk of substituents near the sulfonyl chloride group can influence the accessibility of the sulfur atom to an incoming nucleophile.

Topological Descriptors: These are numerical values derived from the molecular graph, which describe the size, shape, and branching of the molecule.

A QSAR model for a series of substituted biphenyl-4-sulfonyl chlorides could take the following general form:

log(k) = c₀ + c₁(σ) + c₂(Es) + ...

where:

log(k) is the logarithm of the reaction rate constant.

σ is a Hammett parameter representing the electronic effect of a substituent.

Es is a Taft parameter representing the steric effect of a substituent.

c₀, c₁, and c₂ are coefficients determined by regression analysis.

Such models can be used to predict the reactivity of new, unsynthesized derivatives and to gain a deeper understanding of the factors that govern reaction selectivity. For example, in reactions with nucleophiles that have multiple reactive sites, these models could help predict which site is more likely to react.

Table 4: Example of Molecular Descriptors for QSAR Analysis

DescriptorValue (Arbitrary Units)
LUMO Energy-1.25 eV
Partial Charge on S+0.85
Steric Parameter1.52
Dipole Moment2.31 D

Note: These values are for illustrative purposes to show the types of descriptors used in in silico reactivity studies.

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides, including 4'-Bromobiphenyl-4-sulfonyl chloride, often involves harsh reagents like chlorosulfonic acid, which raises environmental and safety concerns. mdpi.com Consequently, a significant area of future research is the development of greener synthetic alternatives. These emerging methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

One promising approach is the use of alternative chlorinating and oxidizing agents. For instance, methods utilizing N-chloroamides, such as N-chlorosuccinimide (NCS), in combination with an oxidation source, are being explored for the conversion of thiols and disulfides to sulfonyl chlorides under milder conditions. rsc.org Another avenue of investigation is the synthesis from sulfonyl hydrazides, which can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide under mild conditions, offering a potentially cleaner route.

A comparison of traditional and emerging synthetic methods for aryl sulfonyl chlorides is presented in the table below.

FeatureTraditional Method (e.g., Chlorosulfonic Acid)Emerging Sustainable Methods
Reagents Harsh, corrosive (e.g., ClSO₃H)Milder (e.g., NCS), less hazardous
Conditions Often requires high temperaturesMilder, often room temperature
Byproducts Acidic waste streamsFewer and less hazardous byproducts
Safety Significant handling risksImproved safety profile

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

To improve the efficiency and selectivity of reactions involving this compound, researchers are exploring novel catalytic systems. These catalysts aim to enable new types of chemical transformations and provide better control over the reaction outcomes.

Transition metal catalysis is a key area of focus. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are fundamental in creating the biphenyl (B1667301) backbone of the molecule itself. rsc.org Future research will likely explore new palladium catalysts with improved activity and stability, as well as catalysts based on more abundant and less expensive metals like copper and nickel for C-S bond formation. wpmucdn.com These advancements could lead to more efficient ways to synthesize and functionalize this compound and its derivatives. researchgate.net

Photoredox catalysis is another emerging field with the potential to impact the chemistry of sulfonyl chlorides. rsc.org This technique uses light to drive chemical reactions, often under very mild conditions. The generation of sulfonyl radicals from sulfonyl chlorides through photoredox catalysis can open up new pathways for the formation of C-S bonds and the synthesis of novel sulfur-containing compounds. rsc.org The application of these methods to this compound could enable new derivatization strategies that are not possible with traditional thermal methods.

Expanding the Scope of Derivatization Reactions for Diverse Applications

The sulfonyl chloride group in this compound is a versatile functional handle for creating a wide array of derivatives. A significant future direction is to expand the range of these derivatization reactions to access new molecules with unique properties and applications.

One area of exploration is the development of novel nucleophiles to react with the sulfonyl chloride. While reactions with amines and phenols to form sulfonamides and sulfonate esters are well-established, research is ongoing to include a broader range of nucleophiles, leading to more complex and diverse molecular architectures. For example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlights the interest in creating complex molecules with potential biological activity. mdpi.com

Furthermore, late-stage functionalization is a growing trend in medicinal chemistry, where complex molecules are modified in the final steps of a synthesis. nih.gov Developing methods to selectively introduce or modify the 4'-Bromobiphenyl-4-sulfonyl group in a late-stage fashion would be highly valuable for the rapid generation of new drug candidates. This could involve the conversion of primary sulfonamides back into sulfonyl chlorides, allowing for further derivatization. nih.govresearchgate.net The use of novel derivatization reagents, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), to improve analytical detection could also inspire new functionalization strategies. nih.gov

Integration of this compound Chemistry in Continuous Flow Processes and Automated Synthesis

The integration of chemical synthesis into continuous flow and automated platforms is a major trend in the chemical and pharmaceutical industries, and the chemistry of this compound is poised to benefit from these technologies.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. mdpi.comresearchgate.net For the synthesis of aryl sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, flow chemistry provides a safer and more scalable manufacturing approach. rsc.orgnih.gov Research is focused on developing robust flow protocols for the synthesis of this compound and its subsequent derivatization reactions. mdpi.comresearchgate.net A recent study demonstrated a fully automated continuous manufacturing process for aryl sulfonyl chlorides, highlighting the potential for significant improvements in efficiency and safety. mdpi.com

Automated synthesis platforms, which use robotics and computer control to perform chemical reactions, are also becoming increasingly powerful tools in chemical research. sigmaaldrich.comnih.govnih.gov These systems can accelerate the discovery and optimization of new reactions and molecules. By integrating the synthesis of this compound derivatives into automated platforms, researchers can rapidly create and test large libraries of compounds for various applications, such as drug discovery. This approach can significantly shorten the timeline for developing new products based on this important chemical building block.

Q & A

Q. What are the optimal methods for synthesizing 4'-Bromobiphenyl-4-sulfonyl Chloride?

The compound is typically synthesized via sulfonation and chlorination of 4-bromobiphenyl. Key steps include:

  • Sulfonation : Reacting 4-bromobiphenyl with chlorosulfonic acid to form the sulfonic acid intermediate.
  • Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .
  • Literature Support : Ikemoto et al. (2003) reported yields of ~79% using controlled stoichiometry and reflux conditions in anhydrous solvents . Bassin et al. (1993) emphasized the role of temperature control (0–5°C) during chlorination to minimize byproducts .

Q. How should researchers characterize this compound?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and sulfonyl chloride functionality.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 252.71 (C₁₂H₉ClO₂SBr) .
  • Infrared (IR) Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O stretch) .
  • Elemental Analysis : Validate %C, %H, and %S against theoretical values .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture, as sulfonyl chlorides release HCl gas upon hydrolysis .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What reaction mechanisms govern its use in sulfonamide synthesis?

this compound reacts with amines via nucleophilic acyl substitution:

  • Mechanism : The amine attacks the electrophilic sulfur, displacing chloride to form a sulfonamide.
  • Conditions : Reactions require a base (e.g., triethylamine) to neutralize HCl and drive the equilibrium .
  • Challenges : Steric hindrance from the biphenyl group may reduce reactivity with bulky amines; optimizing solvent polarity (e.g., DMF vs. THF) can improve yields .

Q. How does its stability vary under different experimental conditions?

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and Br₂ gases. Differential Scanning Calorimetry (DSC) is recommended to assess thermal profiles .
  • Hydrolytic Sensitivity : Rapid hydrolysis in aqueous media (t₁/₂ < 1h at pH 7). Anhydrous solvents (e.g., dichloromethane) are essential for reactions .
  • Light Sensitivity : No significant photodegradation reported, but amber vials are advised for long-term storage .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 70–90%) may arise from:

  • Purity of Starting Materials : 4-Bromobiphenyl with trace oxidants can form side products .
  • Reaction Scale : Microscale reactions (<1g) often report lower yields due to handling losses .
  • Analytical Methods : HPLC vs. 1^1H NMR integration for purity assessment can lead to variability .

Q. What advanced analytical techniques address impurity profiling?

  • HPLC-MS : Detects hydrolyzed byproducts (e.g., sulfonic acid) at ppm levels .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
  • GC Headspace Analysis : Monitors volatile degradation products (e.g., HCl, SO₂) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromobiphenyl-4-sulfonyl chloride
Reactant of Route 2
4'-Bromobiphenyl-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.